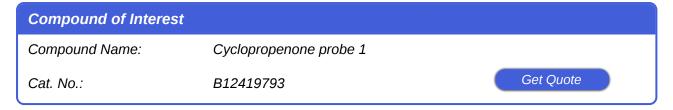


Cyclopropenone probe 1 structure and synthesis pathways.

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An In-depth Technical Guide to the Structure and Synthesis of Cyclopropenone Probes

Introduction

Cyclopropenones are a fascinating class of molecules characterized by a highly strained, three-membered ring containing a carbonyl group. This unique structure imparts remarkable reactivity, making them valuable tools in organic synthesis and chemical biology.[1] In recent years, cyclopropenone-based probes have emerged as powerful reagents for bioorthogonal chemistry, allowing for the study of biological processes in their native environments without interfering with endogenous activity.[2][3] This guide focuses on the structure and synthesis of a representative cyclopropenone probe, herein referred to as "Cyclopropenone Probe 1," using the well-documented TO-1-CpO as a prime example. TO-1-CpO is a conjugate of a cyclopropenone (CpO) moiety and the fluorogenic dye Thiazole Orange (TO-1), designed to investigate RNA structure.[4][5]

This technical whitepaper provides a comprehensive overview of the structure, synthesis pathways, and experimental protocols for researchers, scientists, and drug development professionals working with or developing cyclopropenone-based chemical probes.

Structure of Cyclopropenone Probe 1 (TO-1-CpO)

The archetypal "**Cyclopropenone Probe 1**," TO-1-CpO, is a bifunctional molecule. Its structure consists of two key components:



- The Cyclopropenone (CpO) Moiety: This is the bioorthogonal reactive group. The small, strained three-membered ring is relatively stable in biological systems but can be selectively activated.[4][5]
- The Thiazole Orange (TO-1) Core: This is a fluorogenic dye that exhibits a significant increase in fluorescence upon binding to a specific target, in this case, the Mango RNA aptamer.[4][5]

These two components are typically connected via a linker, such as a polyethylene glycol (PEG) chain, to ensure proper spatial orientation and solubility.[6]

Synthesis Pathways

The synthesis of cyclopropenone probes can be broadly divided into two stages: the synthesis of the core cyclopropenone ring and the subsequent conjugation to a molecule of interest.

General Synthesis of the Cyclopropenone Core

Several methods have been developed for the synthesis of the cyclopropenone scaffold.

- Favorskii-Type Rearrangement: The first synthesis of a cyclopropenone derivative, 2,3-diphenylcyclopropenone, was achieved by Breslow and colleagues in 1959 via a Favorskii-type rearrangement of α,α'-dibromodibenzyl ketone.[7][8][9][10] The bulky phenyl groups provide stability to the strained ring system.[8] This reaction proceeds through the formation of a cyclopropanone intermediate, which then eliminates hydrogen bromide.[8]
- Ketal Hydrolysis: A more convenient method for synthesizing the parent cyclopropenone involves the acid-catalyzed hydrolysis of 3,3-dimethoxycyclopropene, a stable ketal precursor.[8][11] This method provides a more direct route to the unsubstituted cyclopropenone.
- From Alkynes: Dialkylcyclopropenones can be prepared by reacting a mild carbenoid reagent, such as trichloromethyllithium, with an alkyne at low temperatures to form a dichlorocyclopropene intermediate. This intermediate is then quenched with acid to yield the cyclopropenone.[12]

Synthesis of a Specific Probe: TO-1-CpO



The synthesis of TO-1-CpO involves the conjugation of a cyclopropenone-pentafluorophenyl (CpO-PFP) activated ester with an amine-functionalized Thiazole Orange dye.[6] The synthesis can be summarized in the following steps:

- Preparation of the CpO Activated Ester: 5-hexynoic acid is converted to its pentafluorophenyl (PFP) ester. This is followed by a cyclopropenation reaction to yield the CpO-PFP activated ester, which is a stable, solid compound.[13]
- Functionalization of the Linker: A t-Boc protected amine-PEG linker is reacted with the CpO-PFP ester.
- Deprotection: The t-Boc protecting group is removed with acid.
- Conjugation to the Dye: The resulting CpO-PEG-amine is coupled with an acetate-activated
 Thiazole Orange (TO-1) derivative to yield the final TO-1-CpO probe.[6]

Data Presentation

Table 1: Summary of Yields for Key Synthesis Steps

Reaction Step	Starting Material	Product	Reported Yield	Reference
Favorskii Rearrangement	α,α'- Dibromodibenzyl ketone	2,3- Diphenylcyclopro penone	45%	[7]
Friedel-Crafts Alkylation/Hydrol ysis	1,2,3- Trichlorocyclopro p-2-en-1-ylium aluminum(iii) chloride & Benzene	2,3- Diphenylcyclopro penone	67%	[7]
Ketal Hydrolysis	3,3- Dimethoxycyclop ropene	Cyclopropenone	88-94%	[11]
Amide Bond Formation	CpO-PFP & Benzylamine	CPO-BN	91%	[13][14]



Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylcyclopropenone (Favorskii-Type Rearrangement)

This protocol is based on the method used for the synthesis of 2,3-diphenylcyclopropenone via the elimination of HBr from dibromodibenzyl ketone using triethylamine (Et3N).[7]

Materials:

- α,α'-Dibromodibenzyl ketone
- Triethylamine (Et3N)
- Solvent (e.g., dichloromethane)

Procedure:

- Dissolve α,α' -dibromodibenzyl ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the solution in an ice bath.
- Slowly add triethylamine to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the specified time.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove the triethylammonium bromide salt.
- · Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.



 Purify the crude product by recrystallization or column chromatography to obtain 2,3diphenylcyclopropenone.

Protocol 2: Synthesis of Parent Cyclopropenone (Ketal Hydrolysis)

This protocol is adapted from the method involving the hydrolysis of 3,3-dimethoxycyclopropene.[11]

Materials:

- 3,3-Dimethoxycyclopropene
- Dichloromethane
- Water
- Concentrated Sulfuric Acid
- · Anhydrous Sodium Sulfate

Procedure:

- Prepare a stirred solution of 3,3-dimethoxycyclopropene in dichloromethane and cool it to 0°C.
- Add cold water containing a few drops of concentrated sulfuric acid dropwise to the solution.
- Continue stirring the reaction mixture at 0°C for an additional 3 hours.
- Add anhydrous sodium sulfate in portions to the cold solution to quench the reaction and dry the organic layer.
- · Filter to remove the drying agent.
- Evaporate the solvent at reduced pressure (50-80 mm) while maintaining the water bath at 0-10°C.



• Distill the residue under high vacuum (1-2 mm) with a bath temperature of 10°C, gradually increasing to 35°C, to yield pure cyclopropenone as a white solid.

Mandatory Visualizations Signaling and Reaction Pathways

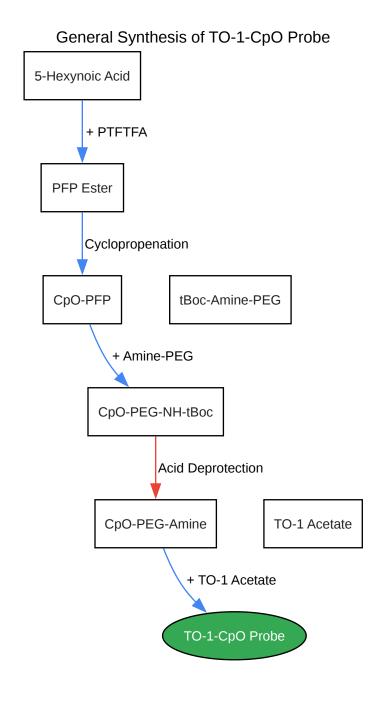
Reactants Cyclopropenone Probe Phosphine Intermediate Electrophilic Ketene-Ylide Products Labeled Biomolecule Phosphine Nearby Nucleophile (e.g., on RNA/Protein)

Bioorthogonal Activation of Cyclopropenone Probe

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Caption: Bioorthogonal activation of a cyclopropenone probe with a phosphine.



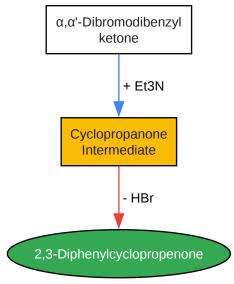


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Caption: Synthetic workflow for the TO-1-CpO probe.



Favorskii-Type Rearrangement for Diphenylcyclopropenone



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Caption: Synthesis of 2,3-diphenylcyclopropenone via Favorskii rearrangement.

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